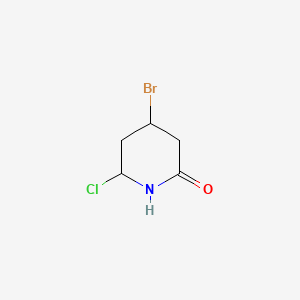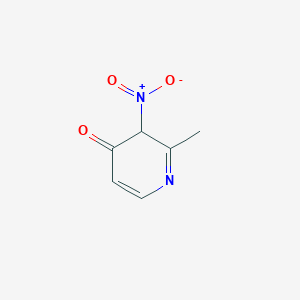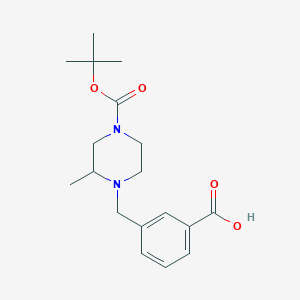
1-(3-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxyphenylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The Boc protecting group is introduced to protect the amine functionalities during subsequent reactions. The carboxyphenylmethyl group is then attached through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include Boc anhydride, carboxylic acids, and coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine undergoes various chemical reactions, including:
Oxidation: The carboxyphenylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyphenylmethyl group can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structure is leveraged for specific chemical transformations.
Mecanismo De Acción
The mechanism of action of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine involves its interaction with specific molecular targets. The carboxyphenylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc protecting group ensures that the compound remains stable during transport and storage, allowing for controlled release and activation under specific conditions.
Comparación Con Compuestos Similares
1-(3-Carboxyphenylmethyl)-2-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(3-Carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine stands out due to the presence of both the Boc protecting group and the carboxyphenylmethyl group. This combination imparts unique stability and reactivity, making it valuable for specific applications where controlled reactivity and stability are required.
Propiedades
Número CAS |
1131594-95-0 |
|---|---|
Fórmula molecular |
C18H26N2O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)9-8-19(13)12-14-6-5-7-15(10-14)16(21)22/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,21,22) |
Clave InChI |
WXJUPHBDQQJGLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1CC2=CC(=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)

![3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B15131640.png)
![(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15131651.png)

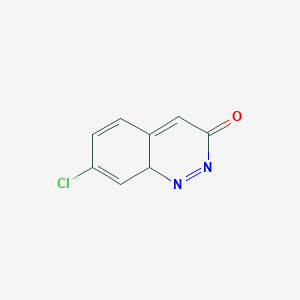

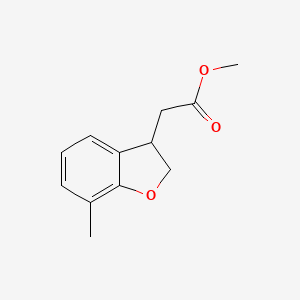
![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)


